1-(Diethoxymethyl)-4-nitrobenzene
Overview
Description
1-(Diethoxymethyl)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring, along with a diethoxymethyl substituent
Preparation Methods
The synthesis of 1-(Diethoxymethyl)-4-nitrobenzene typically involves the nitration of 1-(Diethoxymethyl)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve continuous flow reactors to ensure better control over reaction conditions and yield optimization.
Chemical Reactions Analysis
1-(Diethoxymethyl)-4-nitrobenzene undergoes various chemical reactions, including:
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Reduction
Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Product: 1-(Diethoxymethyl)-4-aminobenzene
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Substitution
Reagents: Sodium hydroxide (NaOH), Ethanol
Conditions: Reflux
Product: Substituted benzene derivatives
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Oxidation
Reagents: Potassium permanganate (KMnO₄)
Conditions: Aqueous medium, room temperature
Product: Carboxylic acid derivatives
Scientific Research Applications
1-(Diethoxymethyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Biological Studies: Researchers use it to study the effects of nitrobenzene derivatives on biological systems, including their potential as antimicrobial agents.
Medicinal Chemistry: It is investigated for its potential therapeutic applications, particularly in the design of novel drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(Diethoxymethyl)-4-nitrobenzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, participating in nucleophilic substitution reactions with biological nucleophiles.
Comparison with Similar Compounds
1-(Diethoxymethyl)-4-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
1-(Diethoxymethyl)-4-aminobenzene: Similar in structure but contains an amino group instead of a nitro group, leading to different reactivity and applications.
1-(Methoxymethyl)-4-nitrobenzene: Contains a methoxymethyl group instead of a diethoxymethyl group, affecting its solubility and reactivity.
4-Nitrobenzaldehyde: Lacks the diethoxymethyl group, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of the diethoxymethyl and nitro groups, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-(diethoxymethyl)-4-nitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-15-11(16-4-2)9-5-7-10(8-6-9)12(13)14/h5-8,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTLYWWTGUCGSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)[N+](=O)[O-])OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315713 | |
Record name | NSC296502 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10315713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-62-5 | |
Record name | 1-(Diethoxymethyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2403-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 296502 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC296502 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC296502 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10315713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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